molecular formula C11H12N4O2 B2543955 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one CAS No. 459213-93-5

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B2543955
CAS RN: 459213-93-5
M. Wt: 232.243
InChI Key: JNXLNVFXGAVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as Metribuzin, is a herbicide that is widely used in agriculture to control weeds. It is a member of the triazine family of herbicides and is effective against a wide range of weeds. Metribuzin is a white crystalline solid that is soluble in water and has a melting point of 132-134°C.

Mechanism of Action

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By binding to this protein, 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one prevents the transfer of electrons, which leads to the production of reactive oxygen species that damage the plant's cells. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. It also disrupts the synthesis of nucleic acids, which are essential for cell division and growth. In addition, 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one can cause oxidative stress in plants, leading to the production of reactive oxygen species that damage the plant's cells.

Advantages and Limitations for Lab Experiments

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also highly effective at controlling weeds, making it a useful tool for studying the effects of herbicides on plants. However, 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one also has some limitations. It can be toxic to some plant species, making it unsuitable for use in certain experiments. In addition, its mechanism of action is well understood, which may limit its usefulness for studying new pathways and processes in plants.

Future Directions

There are several future directions for research on 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of new formulations of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one that are more effective at controlling weeds and have fewer negative effects on non-target species. Another area of interest is the study of the long-term effects of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one on soil health and microbial communities. Finally, there is a need for more research on the molecular mechanisms underlying the herbicidal activity of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, which could lead to the development of new herbicides with improved properties.

Synthesis Methods

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized by reacting 4-amino-6-methyl-1,3,5-triazine-2(1H)-one with 3-methoxyaniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-100°C for several hours. The product is then purified by recrystallization to obtain pure 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one.

Scientific Research Applications

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has been widely studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a systemic herbicide, meaning it is absorbed by the plant and moves throughout the plant, killing it from the inside out. It is used in a variety of crops, including soybeans, potatoes, and sugar beets.

properties

IUPAC Name

5-(3-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXLNVFXGAVVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.